molecular formula C14H21N3O B7353854 (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide

货号 B7353854
分子量: 247.34 g/mol
InChI 键: ILABIDMYRJMJPK-NEPJUHHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide, also known as JNJ-10181457, is a small molecule inhibitor that has been developed for the treatment of pain and inflammation. This compound selectively targets the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in the regulation of neurotransmitter release and synaptic plasticity.

作用机制

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide selectively targets the α7nAChR, which is a ligand-gated ion channel that is expressed in the central nervous system and peripheral tissues. Activation of the α7nAChR leads to the release of neurotransmitters such as acetylcholine, which can modulate pain and inflammation. This compound binds to the α7nAChR with high affinity and acts as a competitive antagonist, blocking the binding of acetylcholine and other agonists to the receptor. This results in the inhibition of neurotransmitter release and the modulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in models of inflammation. This compound has also been shown to reduce the activity of microglia, which are immune cells in the central nervous system that are involved in the development of neuropathic pain. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has several advantages for use in lab experiments. The compound is highly selective for the α7nAChR, which reduces the likelihood of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in chronic pain models. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the development of (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide. One area of interest is the use of this compound in combination with other pain medications to improve pain relief. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the α7nAChR. In addition, there is interest in the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where the compound has shown promise in preclinical models.

合成方法

The synthesis of (1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has been described in the literature. The compound can be prepared in a multistep process starting from commercially available starting materials. The key step in the synthesis involves the coupling of (5-methylpyridin-2-yl)amine with (1R,3S)-3-aminocyclohexane-1-carboxylic acid in the presence of a coupling reagent. The resulting amide is then N-methylated using a methylating agent to give this compound.

科学研究应用

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide has been extensively studied in preclinical models of pain and inflammation. The compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. In addition, the compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.

属性

IUPAC Name

(1R,3S)-N-methyl-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-6-7-13(16-9-10)17-12-5-3-4-11(8-12)14(18)15-2/h6-7,9,11-12H,3-5,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABIDMYRJMJPK-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCCC(C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N[C@H]2CCC[C@H](C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。